Umbelliprenin
Overview
Description
Umbelliprenin is a naturally occurring prenyloxy coumarin derivative predominantly found in plants of the Apiaceae family, particularly in the genus Ferula . This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Mechanism of Action
Umbelliprenin is a naturally occurring prenylated coumarin that has demonstrated promising pharmacological effects across various human cell lines . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets extrinsic and intrinsic apoptotic pathways . It also interacts with the Wnt signaling, NF-ĸB, TGFβ, and Fox3 signaling pathways . These pathways play crucial roles in cell cycle regulation, migration, and invasion .
Mode of Action
This compound exerts its anticancer actions by regulating the aforementioned apoptotic pathways . It inhibits the cell cycle at the G0/G1 phase, attenuating migration and invasion . It also modulates the Wnt signaling, NF-ĸB, TGFβ, and Fox3 signaling pathways .
Biochemical Pathways
This compound affects several biochemical pathways. It disturbs the Wnt signaling pathway, which plays a critical role in cell growth, differentiation, and migration . By modulating this pathway, this compound can inhibit the growth and migration of cancer cells .
Pharmacokinetics
It’s known that the compound’s bioavailability and efficacy can be influenced by its dose
Result of Action
This compound has been shown to have significant cytotoxicity in a dose-dependent manner . It effectively attenuates hyperalgesia, lipid peroxidation, and IL-6 levels . These results suggest that this compound may inhibit the growth, invasion, and migration of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity, imparted by additional isoprenyl units, may enhance its potency . Additionally, the compound’s efficacy can be influenced by the type of cancer it is used to treat .
Biochemical Analysis
Biochemical Properties
Umbelliprenin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit platelet aggregation in human platelets stimulated with collagen .
Cellular Effects
This compound has shown cytotoxic activities in the gastric cancer cell lines AGS and BGC-823 in a dose-and-time-dependent manner . It also inhibits the migration of tumor cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by disturbing the Wnt signaling pathway . It decreases the expression levels of proteins of the Wnt signalling pathway, such as Wnt-2, β-catenin, GSK-3β, p-GSK-3β, Survivin and c-myc .
Preparation Methods
Synthetic Routes and Reaction Conditions: Umbelliprenin can be synthesized through various methods, including the prenylation of umbelliferone. One common synthetic route involves the reaction of umbelliferone with farnesyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone at room temperature .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. The roots of Ferula species are powdered and subjected to maceration with acetone at room temperature. The extract is then concentrated under vacuum, and this compound is separated using silica gel chromatography .
Chemical Reactions Analysis
Types of Reactions: Umbelliprenin undergoes various chemical reactions, including:
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated compounds .
Scientific Research Applications
Comparison with Similar Compounds
Auraptene: Another prenyloxy coumarin derivative found in the Rutaceae family, particularly in Citrus species.
Umbelliferone: The parent compound of umbelliprenin, widely distributed in the plant kingdom.
Uniqueness: this compound is unique due to its farnesyl side chain, which imparts distinct lipophilic properties and enhances its biological activities compared to other similar compounds like auraptene and umbelliferone .
Properties
IUPAC Name |
7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9+,20-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMUGVNEWCZUAA-WOWYBKFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317603 | |
Record name | Umbelliprenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23838-17-7, 532-16-1, 30413-87-7 | |
Record name | Umbelliprenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23838-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Umbelliprenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Umbelliprenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angelin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Umbelliprenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UMBELLIPRENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSD8N8A1LQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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